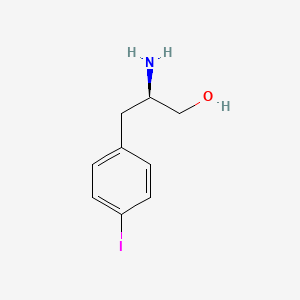
(R)-2-amino-3-(4-iodophenyl)propan-1-ol
Übersicht
Beschreibung
(R)-2-amino-3-(4-iodophenyl)propan-1-ol is a useful research compound. Its molecular formula is C9H12INO and its molecular weight is 277.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(R)-2-amino-3-(4-iodophenyl)propan-1-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C10H12INO
- Molecular Weight : 303.12 g/mol
The presence of the iodine atom in the para position of the phenyl group may influence its pharmacological properties, including binding affinity and bioactivity.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit antimicrobial properties. For instance, a structure-activity relationship study indicated that modifications in the aryl group significantly affect antimicrobial efficacy against Staphylococcus aureus and E. coli . The introduction of halogen substituents, such as iodine, can enhance the biological activity by improving the lipophilicity and membrane permeability of the compounds.
| Compound | MIC against S. aureus (mg/L) | MIC against E. coli (mg/L) |
|---|---|---|
| Compound A | 16 | 32 |
| Compound B | 32 | 64 |
| This compound | TBD | TBD |
The proposed mechanism of action for this compound involves inhibition of specific bacterial enzymes, which are critical for cell wall synthesis and metabolism. The compound's structural features suggest that it may act as an inhibitor of bacterial kinases, similar to other halogenated compounds that have shown promising results in inhibiting E. coli TMPK .
Study 1: Antimicrobial Efficacy
A study conducted on a series of halogenated phenyl derivatives, including this compound, demonstrated significant antimicrobial activity. The researchers found that varying the position and type of halogen substitution led to differences in minimum inhibitory concentration (MIC) values. The study concluded that iodine substitution at the para position was particularly effective in enhancing activity against gram-positive bacteria .
Study 2: Structure-Activity Relationship Analysis
Another investigation focused on the SAR of related compounds revealed that the presence of a hydroxyl group adjacent to the amine significantly increased binding affinity to target enzymes. The analysis highlighted that even minor modifications in the molecular structure could lead to substantial changes in biological activity, emphasizing the importance of precise structural configurations for therapeutic efficacy .
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(4-iodophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCOBLKNQSOAGC-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](CO)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10708909 | |
| Record name | (2R)-2-Amino-3-(4-iodophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10708909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210554-97-5 | |
| Record name | (2R)-2-Amino-3-(4-iodophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10708909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













